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molecular formula C8H11N3O4 B2382124 Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate CAS No. 1201935-90-1

Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate

Cat. No. B2382124
M. Wt: 213.193
InChI Key: ARXZSHOLMCHJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569298B2

Procedure details

To a stirred solution of the ethyl 2-(3-methyl-4-nitropyrazol-1-yl)acetate (0.69 g, 3.24 mmol) in THF (24 mL) at −20° C. under N2 was added diisobutylaluminum hydride (1M in toluene, 6.5 mL) over 5 min. maintaining the temperature below −20° C. The solution was allowed to warm to room temperature overnight. The reaction mixture was poured into sat. aq. citric acid (60 mL). The phases were separated and the aqueous phase extracted with EtOAc (4×30 mL). The combined organic phase was washed with sat. aq. sodium potassium L-tartrate (3×20 mL) and brine (30 mL), dried (MgSO4) and the solvent removed to give 2-(3-methyl-4-nitropyrazol-1-yl)ethanol as a pale yellow oil (0.50 g, 91%). Mass spectrum: MH+ 172
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][N:4]([CH2:10][C:11](OCC)=[O:12])[N:3]=1.[H-].C([Al+]CC(C)C)C(C)C.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1COCC1>[CH3:1][C:2]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][N:4]([CH2:10][CH2:11][OH:12])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.69 g
Type
reactant
Smiles
CC1=NN(C=C1[N+](=O)[O-])CC(=O)OCC
Name
Quantity
6.5 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
24 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below −20° C
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with EtOAc (4×30 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with sat. aq. sodium potassium L-tartrate (3×20 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
CC1=NN(C=C1[N+](=O)[O-])CCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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